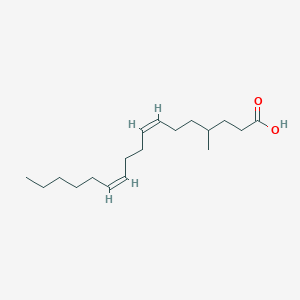

4-Methyl-7,11-heptadecadienoic acid

Description

Initial Identification and Natural Sources

The chemical compound 4-Methyl-7,11-heptadecadienoic acid was first identified as a natural product from the fungi Sporothrix flocculosa and Sporothrix rugulosa. acs.org Research into the biological activities of these fungi led to the discovery of this novel methyl-branched, unsaturated fatty acid, alongside its corresponding aldehyde, 4-Methyl-7,11-heptadecadienal. acs.org These compounds were notable for their antibiotic properties. acs.org

While initially discovered in fungi, methyl-branched fatty acids are also known to be significant semiochemicals in the insect world, particularly as pheromones in beetles of the family Dermestidae, which includes the Khapra beetle (Trogoderma granarium). pherobase.compherobase.comtamu.edu The specific isomer, (4S,7Z,11Z)-4-methylheptadeca-7,11-dienoic acid, has been cataloged, indicating its relevance in biological systems. nih.gov

Table 1: General Information on this compound

| Property | Value | Source |

| Chemical Formula | C18H32O2 | phytobank.ca |

| IUPAC Name | (7Z,11Z)-4-methylheptadeca-7,11-dienoic acid | phytobank.ca |

| Average Molecular Weight | 280.452 g/mol | phytobank.ca |

| Monoisotopic Molecular Weight | 280.24023027 Da | phytobank.ca |

| Known Natural Sources | Sporothrix flocculosa, Sporothrix rugulosa | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(7Z,11Z)-4-methylheptadeca-7,11-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h7-8,11-12,17H,3-6,9-10,13-16H2,1-2H3,(H,19,20)/b8-7-,12-11- |

InChI Key |

HNLWSHWQZXSOLR-MQEUWQHPSA-N |

Isomeric SMILES |

CCCCC/C=C\CC/C=C\CCC(C)CCC(=O)O |

Canonical SMILES |

CCCCCC=CCCC=CCCC(C)CCC(=O)O |

Synonyms |

4-methyl-7,11-heptadecadienoic acid 4MeHDDA |

Origin of Product |

United States |

Extraction and Purification Techniques for Natural Product Research

Extraction from Fungal Cultures

For the isolation from Sporothrix flocculosa and Sporothrix rugulosa, the process begins with the cultivation of the fungi in a suitable liquid medium. After a period of growth, the culture filtrate is the primary source for extracting the extracellular metabolites, including this compound.

A common extraction procedure involves the use of organic solvents. The culture filtrate is typically acidified, and then partitioned with a non-polar solvent like ethyl acetate. This process selectively moves the fatty acids and other lipids from the aqueous phase into the organic phase. The organic extracts are then combined and concentrated to yield a crude extract. acs.org

Chromatographic Purification

The crude extract, containing a mixture of compounds, undergoes several stages of chromatographic purification to isolate the this compound.

Silica (B1680970) Gel Chromatography: The crude extract is first subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This separates the compounds based on their polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired fatty acid.

High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are further purified using HPLC. A reverse-phase column (e.g., C18) is commonly employed, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic or formic acid) to ensure the fatty acid remains in its protonated form. This technique provides high resolution, separating the target compound from other closely related fatty acids.

Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is confirmed using various spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms within the molecule. This includes identifying the methyl branch, the positions and stereochemistry of the double bonds, and the carboxylic acid functional group. researchgate.net

Table 2: Summary of Extraction and Purification Steps

| Step | Technique | Purpose |

| 1. Initial Extraction | Liquid-liquid extraction with organic solvents (e.g., ethyl acetate) | To separate lipids and fatty acids from the aqueous fungal culture filtrate. |

| 2. Primary Purification | Silica gel column chromatography | To separate the crude extract into fractions based on polarity. |

| 3. Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate the pure this compound from other fatty acids. |

| 4. Structure Confirmation | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy | To verify the molecular structure and stereochemistry of the isolated compound. |

Biosynthesis and Metabolic Pathways Research

Proposed Biosynthetic Routes in Microbial Systems

The biosynthesis of methyl-branched fatty acids typically involves the fatty acid synthase (FASN) system. The introduction of a methyl group onto the fatty acid chain is most commonly achieved through the substitution of a standard extender unit, malonyl-CoA, with a methylated variant, methylmalonyl-CoA. nih.govnih.gov

The proposed biosynthetic route for 4-Methyl-7,11-heptadecadienoic acid likely begins with a standard acetyl-CoA primer. The fatty acid chain is then elongated through sequential condensation reactions. The key step for the introduction of the methyl group at the C-4 position involves the incorporation of methylmalonyl-CoA instead of malonyl-CoA during the second elongation cycle. Standard fatty acid synthesis builds the chain two carbons at a time, so a methyl group on an even-numbered carbon (counting from the carboxyl end) points to its incorporation via a substituted extender unit. nih.gov

Following the incorporation of the methyl group, subsequent elongation cycles would proceed using standard malonyl-CoA units until the 17-carbon backbone is assembled. The final steps in the pathway would involve the introduction of the two double bonds at the Δ7 and Δ11 positions. This desaturation is carried out by specific desaturase enzymes, which are known to act on mature fatty acid chains. libretexts.org

Enzymology and Genetic Regulation of Methyl-Branched Fatty Acid Synthesis

The synthesis of methyl-branched fatty acids is governed by a suite of enzymes and is under tight genetic control. The promiscuity of the core fatty acid synthesis enzymes is a central theme in the formation of these molecules. nih.gov

Enzymology: The primary enzymes implicated in this process are Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

Acetyl-CoA Carboxylase (ACC): This enzyme typically catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. libretexts.org However, it can exhibit substrate promiscuity and carboxylate other short-chain acyl-CoAs. For instance, it can use propionyl-CoA to produce the methylmalonyl-CoA required for methyl branching. nih.gov

Fatty Acid Synthase (FASN): This multi-enzyme complex is responsible for the elongation of the fatty acid chain. The key to methyl-branched fatty acid synthesis is the ability of FASN to accept and utilize methylmalonyl-CoA as an extender unit in place of malonyl-CoA. nih.govnih.gov Studies have confirmed that FASN can incorporate methylmalonyl-CoA to produce methyl-branched fatty acids. nih.gov

Desaturases: These enzymes are responsible for creating double bonds in the acyl chain. Specific desaturases would act on the saturated 4-methyl-heptadecanoic acid precursor to introduce the cis-double bonds at the required positions. libretexts.org

ECHDC1: In mammals, an enzyme known as Enoyl-CoA hydratase domain-containing 1 (ECHDC1) has been identified as a "metabolite repair" enzyme. It degrades methylmalonyl-CoA, thereby limiting the amount of this precursor available and reducing the synthesis of methyl-branched fatty acids. nih.gov This highlights a regulatory mechanism to prevent their excessive formation.

| Enzyme | Function in Methyl-Branched Fatty Acid Synthesis |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA and, through promiscuity, methylmalonyl-CoA from propionyl-CoA. nih.govlibretexts.org |

| Fatty Acid Synthase (FASN) | Utilizes methylmalonyl-CoA as an extender unit to incorporate a methyl branch into the growing fatty acid chain. nih.govnih.gov |

| Desaturases | Introduce double bonds into the fatty acid chain at specific locations. libretexts.org |

| ECHDC1 | Degrades methylmalonyl-CoA, acting as a negative regulator of methyl-branched fatty acid synthesis in mammals. nih.gov |

| Mycocerosate Synthase | A specialized fatty acid synthase in Mycobacterium that specifically elongates fatty acyl-CoAs with methylmalonyl-CoA to form multi-methyl-branched fatty acids. wikipedia.org |

Genetic Regulation: The expression of the genes encoding these enzymes is highly regulated. This regulation occurs at both the transcriptional and post-transcriptional levels and is influenced by diet and hormones.

Hormonal Control: Insulin is a known activator of fatty acid synthesis, upregulating enzymes like ACC and FASN. youtube.com Conversely, glucagon (B607659) acts as an inhibitor. nih.gov In cultured hepatocytes, triiodothyronine has been shown to significantly increase the mRNA levels of both FASN and malic enzyme, another enzyme involved in providing NADPH for fatty acid synthesis. nih.gov

Transcriptional Control: Transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Peroxisome Proliferator-Activated Receptor α (PPARα) are key mediators. illinois.edu SREBP-1c induces lipogenic genes, while polyunsaturated fatty acids can suppress its activity, creating a feedback loop. illinois.edu

Precursor Incorporation Studies and Metabolic Labeling Methodologies

To elucidate biosynthetic pathways, researchers rely on precursor incorporation and metabolic labeling studies. These techniques involve introducing isotopically labeled compounds into a biological system and tracing their journey into the final product.

A common method involves using radiolabeled precursors. For example, studies on methyl-branched fatty acid synthesis have utilized [methyl-¹⁴C]methylmalonyl-CoA. nih.gov By supplying this labeled precursor to purified FASN or cell extracts, researchers can track the incorporation of the radioactive methyl group into the resulting fatty acids. The products are then analyzed using techniques like radio gas-liquid chromatography to identify and quantify the labeled compounds. nih.gov

Another powerful technique is the use of stable isotopes, such as deuterium (B1214612). In vitro assays with purified FASN have been conducted using deuterated acetyl-CoA (d₃-acetyl-CoA) as the starting unit. nih.gov This labeling strategy facilitates the analysis of the resulting fatty acids by mass spectrometry, as the deuterium label makes it easier to distinguish the newly synthesized products from any contaminating fatty acids. nih.gov These methodologies are crucial for confirming the identity of precursors and understanding the sequence of enzymatic reactions.

Comparative Biosynthesis in Different Organisms

The synthesis of methyl-branched fatty acids occurs across different domains of life, from bacteria to fungi and mammals, though the specifics can vary.

Mammals: In guinea pigs, FASN from both the liver and the Harderian gland can synthesize methyl-branched fatty acids by utilizing methylmalonyl-CoA. nih.gov However, the production is notably prominent in the Harderian gland, suggesting a tissue-specific role for these lipids, despite the enzymes themselves not showing unique specificity. nih.gov The presence of regulatory enzymes like ECHDC1 in mammals suggests a system for controlling the levels of these branched-chain lipids. nih.gov

Bacteria: Some bacteria have evolved specialized enzymes for this purpose. Mycobacterium tuberculosis, for example, possesses mycocerosic acid synthase, a unique fatty acid synthase that specifically uses methylmalonyl-CoA to elongate fatty acyl-CoA primers, resulting in the production of multi-methyl-branched mycocerosic acids. wikipedia.org

Fungi: The compound this compound itself has been isolated from the endophytic fungi Sporothrix flocculosa and Sporothrix rugulosa. acs.org This indicates that the fungal kingdom possesses the necessary enzymatic machinery for its production. The mechanism is likely analogous to that in other eukaryotes, involving a promiscuous FASN that incorporates methylmalonyl-CoA to create the C-4 methyl branch, followed by the action of specific desaturases to form the double bonds.

This comparative view suggests that while the fundamental strategy of using methylmalonyl-CoA is conserved, the specific enzymes and regulatory systems can differ between organisms, reflecting their distinct physiological needs and ecological niches.

Chemical Synthesis and Synthetic Analogues for Structure Activity Relationship Studies

Total Synthesis Approaches to 4-Methyl-7,11-heptadecadienoic Acid

A plausible synthetic strategy for this compound would involve a convergent approach, assembling the molecule from smaller, readily available fragments. Key chemical transformations would include carbon-carbon bond-forming reactions to construct the backbone and stereoselective methods to install the two (Z)-configured double bonds.

A potential retrosynthetic analysis would disconnect the molecule into key synthons. The structure could be assembled using sequential coupling reactions, such as the Wittig reaction, which is highly effective for creating carbon-carbon double bonds with control over stereochemistry. The methyl branch at the C4 position could be introduced early in the synthesis by using a chiral building block or via an asymmetric alkylation reaction.

For instance, the synthesis could begin with a protected 4-methyl-alkanal fragment. The polyene chain could then be built out through successive Wittig reactions with appropriate phosphonium (B103445) ylides. The (Z)-stereochemistry of the double bonds at the C7 and C11 positions is typically achieved by using unstabilized ylides under salt-free conditions or by the stereoselective reduction of an alkyne precursor using a catalyst like Lindlar's catalyst. scispace.com The terminal carboxylic acid group would be revealed at the final stage of the synthesis, often by the hydrolysis of a precursor ester or nitrile. scispace.com

Synthesis of Structurally Related Derivatives and Analogs

The synthesis of structurally related molecules is crucial for understanding which molecular features of this compound are essential for its biological function. These studies involve modifying the position of the methyl group, altering the functional head group, and changing the geometry or position of the double bonds.

The aldehyde corresponding to the title acid, 4-methyl-7,11-heptadecadienal, is a key synthetic intermediate and a valuable compound for biological testing in its own right, particularly in studies related to insect pheromones where aldehydes are common components. researchgate.netmdpi.com The synthesis of this aldehyde would typically follow the same pathway as the carboxylic acid, but would conclude with a controlled oxidation of a primary alcohol precursor.

The synthesis would proceed by building the carbon skeleton, and the final step would involve the conversion of a terminal hydroxyl group (-CH₂OH) to an aldehyde (-CHO). This transformation is commonly achieved using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through Swern or Dess-Martin periodinane oxidation to prevent over-oxidation to the carboxylic acid. The synthesis of other long-chain dienals, such as (11Z,13Z)-hexadecadienal, often employs similar strategies involving the deprotection of an acetal (B89532) to reveal the aldehyde functionality. mdpi.com

To probe the importance of the methyl group's position, other methylated fatty acids have been synthesized. A notable example is (Z)-6-methyl-9-heptadecenoic acid, an antifungal fatty acid produced by the yeast Pseudozyma flocculosa. researchgate.net Its synthesis provided material to confirm its structure and study its biological activity, which had been difficult to achieve by isolating it from natural sources. researchgate.net The synthesis of this analog helps elucidate how the location of the methyl branch affects the molecule's physical properties and its interaction with biological membranes. researchgate.net

Another relevant example is the total synthesis of 16-methyl-8(Z)-heptadecenoic acid, a bacterial fatty acid. This was achieved in four steps starting from commercially available 8-methylnonanoic acid, demonstrating a concise route to a terminally branched monounsaturated fatty acid. nih.gov Such syntheses provide authenticated standards for analytical identification and material for further research. nih.gov

The synthesis of positional and stereoisomers is a cornerstone of mechanistic studies. By systematically altering the location and geometry (cis/trans or Z/E) of the double bonds, researchers can map the structural requirements of a biological target. For polyunsaturated fatty acids (PUFAs), methods exist to generate mono-trans isomers from all-cis natural precursors. One such method involves a thiyl radical-catalyzed isomerization, which allows for the stepwise conversion of cis double bonds to trans, followed by separation of the isomeric mixture. cnr.itresearchgate.net

The creation of these isomers is not only for biological testing but is also essential for analytical purposes. Developing robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to separate and identify a wide array of positional and geometric isomers is critical for studying fatty acid metabolism and identifying novel lipids from biological samples. nih.govrsc.org The synthesis of specific isomers provides the necessary reference standards to validate these analytical techniques. nih.gov

Methodological Advancements in Stereoselective Synthesis Relevant to Branched Fatty Acids

The synthesis of complex, chiral molecules like branched fatty acids relies heavily on advancements in stereoselective chemistry. Modern synthetic methods offer precise control over the three-dimensional arrangement of atoms, which is often critical for biological activity.

Enzymatic and Bio-catalytic Methods: Enzymes offer unparalleled selectivity in synthesis. Fungal peroxygenases, for example, can perform regioselective and stereoselective epoxidation of polyunsaturated fatty acids, creating specific epoxide isomers that are difficult to access through traditional chemistry. nih.gov Furthermore, the biosynthetic pathways themselves provide a blueprint for synthetic strategies. Polyunsaturated fatty acids are naturally synthesized through pathways involving elongase and desaturase enzymes, which meticulously add carbon units and install double bonds at specific locations. nih.gov Understanding these enzymatic systems can inspire new chemo-enzymatic synthetic routes.

Chemical Catalysis: In chemical synthesis, stereoselectivity is often achieved through catalysis. For example, the hydrogenation of alkynes to produce a (Z)-alkene is a classic transformation. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is famously used for this purpose, as seen in the synthesis of (±)-2-methoxy-6Z-heptadecenoic acid. scispace.com Asymmetric hydrogenation using chiral catalysts can create stereocenters with high enantiomeric excess.

The field of polyketide synthesis, which is biologically responsible for a vast array of natural products, showcases modular enzymatic machinery that combines simple building blocks (like acetyl-CoA and propionyl-CoA) to construct complex carbon chains with defined stereochemistry. wikipedia.org Mimicking these modular strategies in chemical synthesis is an ongoing area of research that promises more efficient and selective routes to complex branched fatty acids.

Investigations into Biological Activities and Underlying Mechanisms of Action

Antifungal Research: Spectrum of Activity and Cellular Disruption Mechanisms

4-Methyl-7,11-heptadecadienoic acid, isolated from fungal sources such as Sporothrix flocculosa and Sporothrix rugulosa, has demonstrated notable antifungal properties. nih.gov The investigations into its spectrum of activity and the underlying mechanisms of cellular disruption have provided valuable insights into its potential as an antifungal agent.

Research has confirmed the inhibitory effects of this compound on the growth of several phytopathogenic fungi. Studies have shown that this compound, along with the related aldehyde 4-Methyl-7,11-heptadecadienal, inhibits the growth of Fusarium oxysporum f. sp. lycospersici and Trichoderma viride. nih.gov

The biocontrol agent Pseudozyma flocculosa is known to produce unusual extracellular fatty acids, including this compound, which are responsible for its antifungal properties against powdery mildew fungi. asm.org These fatty acids can induce a rapid collapse of the conidial chains and cytoplasmic disintegration of the cells of powdery mildew. asm.org

While specific quantitative data for the pure compound against Aspergillus niger is not extensively detailed in the available literature, studies on related fatty acid esters have shown activity against this fungus. It is important to note that much of the research on the antifungal activity of this compound has been conducted using a mixture of fatty acids produced by S. flocculosa. For instance, a study using a mixture of these antifungal fatty acids reported a significant inhibition of mycelial growth of Cladosporium cucumerinum. asm.org

Table 1: Documented Antifungal Activity of this compound and Related Fatty Acids

| Target Fungus | Observed Effect | Source of Antifungal Agent |

|---|---|---|

| Fusarium oxysporum f. sp. lycospersici | Growth inhibition | Pure compound |

| Trichoderma viride | Growth inhibition | Pure compound |

| Powdery Mildew (Sphaerotheca fuliginea) | Collapse of conidial chains, cytoplasmic disintegration | Fatty acids from Pseudozyma flocculosa |

The primary mode of antifungal action of this compound and related fatty acids appears to be the disruption of the fungal cytoplasmic membrane. asm.org These antifungal fatty acids have been observed to cause the release of intracellular ions and proteins from sensitive fungi, which is indicative of altered membrane permeability. asm.org The mechanism is thought to involve the partitioning of the fatty acid into the lipid bilayer of the fungal membrane, leading to an increase in membrane fluidity. This alteration in the physical state of the membrane lipids is believed to be responsible for the observed changes in membrane structure and function. asm.org

The disruption of the cell membrane by this compound directly impacts the cytoplasmic integrity and electrolyte homeostasis of susceptible fungi. The increased membrane permeability leads to an uncontrolled efflux of essential intracellular components, such as ions and proteins. asm.org This loss of cellular contents and the inability to maintain proper electrolyte balance ultimately result in cytoplasmic disintegration and cell death. asm.org

A key factor determining the sensitivity of a fungus to this compound is the sterol content of its cytoplasmic membrane. asm.org Fungi with a lower sterol content are generally more sensitive to the disruptive effects of this fatty acid. Sterols play a crucial role in regulating membrane fluidity and providing structural integrity. In fungi with higher sterol levels, these molecules can buffer the fluidizing effect of the exogenous fatty acid, thereby conferring a degree of resistance. asm.org This suggests that the efficacy of this compound as an antifungal agent is intrinsically linked to the specific lipid composition of the target fungus's membrane.

Antibacterial Research: Activity against Prokaryotic Organisms (e.g., Bacillus subtilis)

In addition to its antifungal properties, this compound has demonstrated antibacterial activity. Research has shown that this compound inhibits the growth of the Gram-positive bacterium Bacillus subtilis. nih.gov While the initial studies confirmed this inhibitory effect, detailed quantitative data, such as the minimum inhibitory concentration (MIC), for the pure compound are not extensively available in the current body of scientific literature. This antibacterial action further broadens the potential antimicrobial spectrum of this natural compound.

Table 2: Documented Antibacterial Activity of this compound

| Target Bacterium | Observed Effect |

|---|

Antiprotozoal Research: Efficacy in Parasite Growth Inhibition Models

Currently, there is a lack of direct scientific research and published data concerning the antiprotozoal activity of this compound. While studies on structurally similar fatty acids have shown some promise in parasite growth inhibition, specific investigations into the efficacy of this particular compound against protozoal parasites have not been reported in the reviewed literature. Therefore, its potential as an antiprotozoal agent remains an uninvestigated area.

Antitumor Cell Line Research: In Vitro Growth Inhibition and Molecular Pathways (e.g., MFC-7 cancer cells, ERK signaling modulation)

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro antitumor activities of this compound. Comprehensive searches of established scientific databases have not yielded any studies that specifically investigate the growth-inhibitory effects of this compound on cancer cell lines, including the human breast adenocarcinoma cell line, MFC-7.

Consequently, no data is available regarding the potential molecular pathways that might be modulated by this compound in cancer cells. Research into its effects on critical signaling cascades, such as the Extracellular signal-regulated kinase (ERK) signaling pathway, which is frequently dysregulated in cancer, has not been reported.

The lack of research in this area means that no data tables summarizing findings on in vitro growth inhibition or the modulation of molecular pathways by this compound can be provided at this time. Further investigation is required to determine if this compound possesses any anticancer properties and to elucidate the potential mechanisms of action.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Impact of Methyl Branching on Biological Activity

The presence and position of methyl branches on a fatty acid backbone can significantly alter its physical and biological properties. rsc.org Methyl-branched fatty acids, such as 4-Methyl-7,11-heptadecadienoic acid, are known to be widespread in prokaryotic membranes. acs.orgresearchgate.net The methyl group introduces a steric hindrance that disrupts the close packing of lipid chains, which in turn reduces lipid condensation and lowers the phase transition temperature of cell membranes. acs.orgresearchgate.net This disruption leads to an increase in membrane fluidity. acs.orgresearchgate.net

Molecular dynamics simulations have shown that methyl branching can decrease the thickness of the lipid bilayer and reduce the ordering of the acyl chains. acs.orgresearchgate.net This effect is dependent on the position of the methyl group along the fatty acid chain. acs.orgresearchgate.net For instance, iso- and anteiso-branching, where the methyl group is near the end of the chain, are well-known to enhance membrane fluidity. acs.orgresearchgate.net The methyl group in this compound is located at the C4 position, closer to the carboxylic acid head group. The impact of a methyl group at this specific position is less commonly studied than iso- or anteiso-branching, but it is expected to similarly influence membrane properties by creating a kink in the fatty acid chain. acs.orgresearchgate.net

Furthermore, branched-chain fatty acids (BCFAs) follow distinct metabolic pathways compared to their straight-chain counterparts. nih.gov Studies on other BCFAs have shown that they can influence the composition of gut microbiota and are involved in unique physiological regulation. oup.comcreative-proteomics.com

Role of Double Bond Positionality and Stereochemistry in Bioactivity

The specific locations of the double bonds at the 7th and 11th carbons dictate the three-dimensional structure of the fatty acid, influencing its role in various biological processes. nih.gov The elucidation of double bond positions is critical for understanding the specific functions of unsaturated fatty acids, as isomers with different double bond locations can have markedly different biological effects. nih.govrsc.org Advanced analytical techniques such as mass spectrometry are essential for determining these structural details. rsc.orgnih.govmdpi.com

Comparative Analysis with Non-Methylated and Differently Branched Fatty Acids

When compared to its non-methylated straight-chain counterpart, heptadecadienoic acid, this compound would be expected to exhibit lower melting points and greater fluidity due to the steric hindrance of the methyl group. creative-proteomics.com Straight-chain fatty acids can pack more tightly, leading to more ordered and rigid membrane structures. acs.orgresearchgate.net

The metabolic fate of branched-chain fatty acids also differs from that of straight-chain fatty acids. For example, the beta-oxidation of straight-chain fatty acids is a more efficient process compared to the oxidation of some branched-chain fatty acids, which may require specific peroxisomal enzymes. nih.gov

The biological activity of this compound can also be contrasted with other branched-chain fatty acids. For instance, the position of the methyl group is critical. Iso- and anteiso-BCFAs, with branching near the methyl-end of the chain, are common in ruminant-derived fats and have been linked to various health effects. mdpi.com The C4-methylation of the subject compound places the branch closer to the carboxyl-end, which would likely result in different interactions with metabolic enzymes and cellular components.

Table 1: Comparative Properties of Fatty Acids

| Feature | This compound | Straight-Chain Saturated Fatty Acid (e.g., Stearic Acid) | Straight-Chain Unsaturated Fatty Acid (e.g., Oleic Acid) |

|---|---|---|---|

| Methyl Branching | Yes (at C4) | No | No |

| Double Bonds | Yes (at C7, C11) | No | Yes (at C9) |

| Expected Membrane Fluidity | High | Low | Moderate to High |

| Packing in Bilayers | Less ordered | Highly ordered | Less ordered |

| Metabolic Pathway | Potentially distinct from straight-chain fatty acids | Standard beta-oxidation | Standard beta-oxidation |

Correlation of Structural Features with Specific Molecular Targets

While specific molecular targets of this compound are not extensively documented, the structural features of branched-chain fatty acids, in general, suggest potential interactions with several classes of proteins. The unique conformation imparted by the methyl group and the double bonds could lead to specific binding to fatty acid-binding proteins (FABPs), which are responsible for the intracellular transport of fatty acids.

Furthermore, some branched-chain fatty acids have been shown to modulate the activity of enzymes involved in lipid metabolism. For example, studies on a mixture of methyl-branched fatty acids from sheep adipose tissue indicated an inhibitory effect on Δ9-desaturase activity in rat liver microsomes. nih.gov This suggests that this compound could potentially interact with and modulate the function of desaturases or other enzymes in lipid metabolic pathways. The anti-inflammatory and anti-cancer properties observed for some BCFAs in vitro also point towards interactions with signaling pathways that regulate cell proliferation and inflammation. mdpi.com

Advanced Analytical Methodologies for Research and Elucidation

Chromatographic Techniques for Separation and Quantification in Complex Mixtures

Chromatography is the cornerstone of lipid analysis, enabling the separation of individual components from a complex sample. For a branched-chain unsaturated fatty acid like 4-Methyl-7,11-heptadecadienoic acid, both gas and liquid chromatography are pivotal.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. nih.gov Due to their low volatility, fatty acids are typically derivatized to more volatile forms, most commonly as fatty acid methyl esters (FAMEs), prior to GC analysis. nih.gov This is often achieved through transesterification with reagents like boron trifluoride-methanol. researchgate.net

The FAME mixture is then introduced into the GC, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov Columns with polar stationary phases, such as those containing cyanopropyl polysiloxane, are often employed for the separation of unsaturated FAME isomers. nih.gov

As the separated FAMEs elute from the column, they enter the mass spectrometer, which ionizes them, typically through electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern produced by EI is highly reproducible and serves as a molecular fingerprint, allowing for structural elucidation and compound identification by comparison to spectral libraries. nih.gov For a branched FAME like methyl 4-methyl-7,11-heptadecadienoate, the mass spectrum would be expected to show characteristic fragments that help to identify the position of the methyl branch.

Table 1: Predicted GC-MS Electron Ionization (EI) Fragmentation Data for Methyl 4-methyl-7,11-heptadecadienoate

| Fragment Ion Description | Predicted m/z | Relative Abundance |

| Molecular Ion [M]⁺ | 294 | Low |

| McLafferty Rearrangement | 74 | High |

| Loss of methoxy (B1213986) group [-OCH₃] | 263 | Moderate |

| Cleavage at the branched position | Variable | Diagnostic |

This table is predictive and based on established fragmentation patterns of similar branched-chain fatty acid methyl esters.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for both broad-scale (untargeted) and specific (targeted) lipid analysis. nih.gov Unlike GC-MS, LC-MS can often analyze fatty acids in their native form without derivatization, which simplifies sample preparation. acs.org

In a typical LC-MS/MS workflow, the lipid extract is separated using reversed-phase liquid chromatography. nih.gov A C8 or C18 column is commonly used, with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives like tributylamine (B1682462) as an ion-pairing agent to improve chromatographic performance. nih.govnih.gov

The eluting compounds are ionized, usually by electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. Untargeted lipidomics aims to detect and identify as many lipid species as possible in a sample to gain a comprehensive overview of the lipidome. nih.gov In contrast, targeted lipidomics focuses on accurately quantifying a predefined list of analytes, such as this compound. This is often achieved using multiple reaction monitoring (MRM), a highly sensitive and selective technique available on triple quadrupole mass spectrometers. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Targeted Analysis of this compound

| Parameter | Value |

| Ionization Mode | Negative ESI |

| Precursor Ion (Q1) [M-H]⁻ | m/z 279.2 |

| Product Ion (Q3) | Specific fragments |

| Collision Energy | Optimized for fragmentation |

| Column Type | C18 Reversed-Phase |

This table provides example parameters. Actual values require experimental optimization.

Spectroscopic Approaches for Structural Elucidation and Confirmation in Research Contexts

While chromatography separates, spectroscopy elucidates the fine details of molecular structure. For an unusual fatty acid, spectroscopic methods are critical for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. aocs.org Both ¹H and ¹³C NMR are employed to map the carbon skeleton and the positions of protons.

For this compound, ¹H NMR would provide information on the number and environment of different protons. Key signals would include those for the terminal methyl group, the methyl branch, the methylene (B1212753) groups of the aliphatic chain, the protons adjacent to the double bonds (allylic), and the olefinic protons within the double bonds themselves. researchgate.net

¹³C NMR complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shifts of the carbons in the double bonds confirm their presence and geometry, while the position of the signal for the methyl-branched carbon confirms its location along the fatty acid chain. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between protons and carbons, confirming the complete structural assignment. aocs.orgnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | ~11-12 | ~179 |

| Olefinic (-CH=CH-) | ~5.3-5.4 | ~127-132 |

| Methylene adjacent to COOH (α-CH₂) | ~2.35 | ~34 |

| Methyl Branch (-CH(CH₃)-) | ~1.5-1.7 (methine), ~0.9-1.0 (methyl) | ~30-40 (methine), ~19-20 (methyl) |

| Terminal Methyl (-CH₃) | ~0.88 | ~14 |

These values are representative and can vary based on solvent and other experimental conditions. researchgate.netavantiresearch.com

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. mdpi.com This precision allows for the determination of the elemental formula of a molecule, which is a critical step in its identification. Instruments like Orbitrap or time-of-flight (TOF) mass spectrometers are commonly used for HRMS. acs.orgmdpi.com

For this compound (C₁₈H₃₂O₂), HRMS would confirm its elemental composition by measuring its mass with very high accuracy. Furthermore, HRMS can be combined with tandem MS (MS/MS) to obtain high-resolution fragmentation data. This allows for the precise determination of the elemental composition of the fragment ions, providing greater confidence in the structural assignment derived from the fragmentation pattern. nih.gov

Quantitative Methodologies for Biological Sample Analysis in Research Settings

To understand the biological relevance of this compound, it is essential to accurately measure its concentration in various biological samples, such as plasma, tissues, or cells. nih.govcapes.gov.br Quantitative analysis typically involves LC-MS/MS or GC-MS and requires a thoroughly validated method.

The process begins with the extraction of lipids from the biological matrix. A common procedure is a liquid-liquid extraction using a solvent system like chloroform/methanol. nih.gov To ensure accuracy and account for any loss during sample preparation and analysis, a known amount of an internal standard is added to the sample before extraction. The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., ¹³C- or ²H-labeled this compound).

A calibration curve is constructed using a series of standards of known concentrations. The response of the analyte in the sample is compared to the calibration curve, and the concentration is calculated based on the ratio of the analyte signal to the internal standard signal.

Method validation is a critical component of quantitative analysis. It involves demonstrating that the analytical method is reliable and reproducible. Key validation parameters include:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Accuracy: How close the measured value is to the true value.

Precision: The degree of agreement among a series of measurements of the same sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified. researchgate.net

Table 4: Key Parameters for a Validated Quantitative Method

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, with acceptable precision and accuracy |

These criteria are based on general bioanalytical method validation guidelines.

Future Research Directions and Emerging Paradigms

Elucidation of Full Biosynthetic Pathways and Genetic Engineering for Enhanced Production

A significant hurdle in the study of 4-Methyl-7,11-heptadecadienoic acid is the lack of a defined biosynthetic pathway. Understanding its formation is a fundamental prerequisite for its production and study. Future research will need to focus on identifying the specific enzymes—likely a unique combination of fatty acid synthases, elongases, desaturases, and methyltransferases—responsible for its creation in nature.

Once the genetic blueprint is known, metabolic engineering presents a powerful paradigm for sustainable production. The ability to genetically modify organisms, such as oilseed plants or microorganisms, has paved the way for creating cellular factories for non-native fatty acids. phytobank.ca While the biosynthesis of complex fatty acids is intricate, the successful high-level accumulation of some very long-chain polyunsaturated fatty acids in transgenic plants demonstrates the feasibility of this approach. phytobank.ca A primary future goal will be to transfer the identified genes for this compound synthesis into a suitable production host, like Arabidopsis thaliana or Saccharomyces cerevisiae, and optimize expression to achieve high yields, thereby providing a reliable source of the compound for further research.

Discovery of Novel Biological Targets and Signaling Pathways Beyond Membrane Interactions

The biological role of this compound is currently unknown. While its structure as a methyl-branched fatty acid suggests it could influence the fluidity and structure of cellular membranes, this is a general characteristic of many lipids. The foremost challenge and opportunity lie in discovering more specific and novel biological targets.

Future research must venture beyond simple membrane interactions to explore its potential role as a signaling molecule. This involves screening for interactions with a wide array of cellular receptors, including nuclear receptors that regulate gene expression and G-protein coupled receptors that mediate cellular responses to external stimuli. Identifying specific protein binding partners through techniques like affinity purification-mass spectrometry will be crucial. Uncovering whether this fatty acid or its metabolites act on specific signaling cascades (e.g., protein kinase or phosphatase pathways) could reveal entirely new regulatory functions for this class of molecules.

Development of Advanced In Vitro and Non-Human In Vivo Models for Deeper Mechanistic Studies

To dissect the precise mechanisms of action of this compound, sophisticated and targeted biological models are essential. The development of these models is a key future research direction that is contingent on identifying a preliminary biological effect.

In Vitro Models: Advanced cell culture systems will be indispensable. This includes using panels of human cell lines from different tissues to screen for cell-type-specific effects. Should a target be identified, the use of CRISPR-Cas9 gene-editing technology to create knockout or knock-in cell lines (lacking or overexpressing the target protein) will be a powerful tool for validating the interaction and studying downstream consequences.

Non-Human In Vivo Models: Simple, genetically tractable organisms are ideal for initial in vivo studies. Models such as the nematode Caenorhabditis elegans or the zebrafish (Danio rerio) offer rapid lifecycle and screening capabilities to observe the systemic effects of the compound on development, metabolism, and behavior. These models would allow for a deeper understanding of the fatty acid's function in a whole-organism context.

Exploration of New Natural Sources and Ecological Roles in Diverse Environments

While this compound is cataloged, its natural distribution is not well-documented. phytobank.ca A systematic exploration of diverse ecosystems represents a promising avenue for discovering rich natural sources of this and other novel fatty acids. Bioprospecting efforts should target organisms from unique environments, such as extremophilic bacteria, marine sponges, and specific plant families that are known to produce unusual lipids.

Understanding the ecological role of the compound is another vital area of future inquiry. In its native biological context, it may serve as a pheromone for chemical communication, a component of a biofilm, or a defensive compound against predators or pathogens. Investigating its function within its natural ecosystem can provide profound insights into its evolutionary purpose and potential applications.

Rational Design and Synthesis of Highly Potent and Selective Research Probes and Tool Compounds

To effectively isolate biological targets and study their function, the development of specialized chemical tools derived from the parent compound is a critical strategy. The rational design and synthesis of such probes are a frontier in chemical biology.

The process involves modifying the core structure of this compound to incorporate specific functionalities without losing its inherent biological activity. For instance, a "clickable" alkyne or azide (B81097) group can be added, allowing the probe to be covalently linked to its binding partners in a technique known as bioorthogonal chemistry. Another approach is to attach a photo-reactive group that, upon exposure to UV light, permanently crosslinks the probe to its target protein, facilitating identification. The design of such probes can be complex, as added chemical groups may alter the compound's activity. uni.lu As an example from a related field, the design of probes for histone deacetylase (HDAC) inhibitors required careful consideration to ensure that the lipophilic portions necessary for labeling were accommodated within the target's binding site without disrupting the core interaction. uni.lu Applying these principles to create a suite of high-affinity probes based on the this compound scaffold will be an essential step in de-orphaning its biological function.

Compound Information

Table 1: Compound Names and Identifiers

| Name Type | Identifier |

| Common Name | This compound |

| Abbreviation | 4MeHDDA |

| Systematic Name | (7Z,11Z)-4-methylheptadeca-7,11-dienoic acid |

| PubChem CID | 10468893 |

| InChI Key | HNLWSHWQZXSOLR-MQEUWQHPSA-N |

Table 2: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C18H32O2 | phytobank.ca |

| Monoisotopic Mass | 280.24023 g/mol | phytobank.cauni.lu |

| Average Molecular Weight | 280.452 g/mol | phytobank.ca |

| Chemical Class | Long-chain fatty acid | phytobank.ca |

| Predicted XlogP | 6.0 | uni.lu |

Q & A

Q. What approaches validate the ecological impact of this compound in environmental studies?

- Methodological Answer : Conduct OECD 301 biodegradability tests in aqueous media. Use LC-MS/MS to quantify residual concentrations in soil/water samples. Pair with microcosm experiments to assess bioaccumulation in model organisms (e.g., Daphnia magna), noting the absence of existing ecotoxicology data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.